Chemical structure and physicochemical properties of Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride
Chemical structure and physicochemical properties of Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride
An In-depth Technical Guide to Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride
Abstract
This technical guide provides a comprehensive overview of Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride, a functionalized heterocyclic compound with significant potential in medicinal chemistry and drug development. The 1,4-diazepane scaffold is a well-established "privileged structure" known to interact with various biological targets. This document details the chemical structure, physicochemical properties, a proposed synthetic pathway, and robust analytical methodologies for the characterization and quality control of this compound. It is intended for researchers, scientists, and professionals in drug development who are considering this molecule as a building block or scaffold for creating novel therapeutic agents.
Introduction to the 1,4-Diazepine Scaffold
Significance in Medicinal Chemistry
The 1,4-diazepine ring system is a cornerstone in the design of psychoactive drugs and other therapeutic agents. Its clinical importance was cemented with the advent of benzodiazepines like diazepam, which modulate the GABAA receptor in the central nervous system (CNS).[1][2] The utility of the 1,4-diazepine core extends far beyond CNS applications, with derivatives showing a vast range of biological activities, including anticonvulsant, anxiolytic, antibacterial, antifungal, and anticancer properties.[3][4] This broad applicability has led to its designation as a "privileged structure," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[3]
Introduction to Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride
Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride is a derivative that functionalizes the 1,4-diazepane core with a methyl acetate group. This addition provides a key synthetic handle for further molecular elaboration, making it an attractive building block for creating libraries of compounds for high-throughput screening. The dihydrochloride salt form generally confers improved stability and aqueous solubility compared to the free base, which is advantageous for handling, formulation, and biological testing.
Chemical Structure and Identification
Molecular Structure
The molecule consists of a saturated seven-membered 1,4-diazepane ring. One of the nitrogen atoms is substituted with an acetic acid methyl ester group. In its dihydrochloride form, both nitrogen atoms of the diazepane ring are protonated, forming a salt with two chloride counter-ions.
Free Base Structure:
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SMILES: COC(=O)CN1CCCNCC1[5]
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InChI: InChI=1S/C8H16N2O2/c1-12-8(11)7-10-5-2-3-9-4-6-10/h9H,2-7H2,1H3[5]
Chemical Identifiers
A summary of the key identifiers for Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride is provided below.
| Identifier | Value | Reference |
| CAS Number | 1170891-84-5 | [6][7] |
| Molecular Formula | C₈H₁₈Cl₂N₂O₂ | [7] |
| Molecular Weight | 244.07 g/mol | [7] |
| EC Number | 882-840-5 | [6] |
Physicochemical Properties
Comprehensive experimental data for this specific salt is not widely available in the literature. The table below summarizes known data, including predicted values for the free base, which offer insight into its likely chemical behavior.
| Property | Value | Source & Notes |
| Purity | >95% | [7] (As commercially available) |
| Appearance | Solid (Typical for hydrochloride salts) | Inferred |
| XlogP (Predicted) | -0.1 | [5] (For free base. Indicates high hydrophilicity) |
| Monoisotopic Mass | 172.12119 Da | [5] (For free base) |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol. | Inferred from structure and salt form. |
The negative predicted XlogP value for the free base suggests that the molecule is highly polar.[5] The conversion to a dihydrochloride salt further enhances this hydrophilicity, making it readily soluble in aqueous media, a critical attribute for biological screening and initial formulation studies.
Synthesis and Purification
Retrosynthetic Analysis
The most direct approach involves the mono-N-alkylation of the parent 1,4-diazepane ring with an appropriate 2-carbon electrophile, followed by salt formation. This strategy is efficient and utilizes readily available starting materials.
Sources
- 1. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis | IntechOpen [intechopen.com]
- 2. Diazepam (PIM 181) [inchem.org]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (C8H16N2O2) [pubchemlite.lcsb.uni.lu]
- 6. nextsds.com [nextsds.com]
- 7. methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride-1170891-84-5 - Thoreauchem [thoreauchem.com]
